N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide
Brand Name: Vulcanchem
CAS No.: 896342-43-1
VCID: VC7554569
InChI: InChI=1S/C24H30N4O4/c1-16-5-4-6-19(17(16)2)26-24(30)23(29)25-14-20(28-11-9-27(3)10-12-28)18-7-8-21-22(13-18)32-15-31-21/h4-8,13,20H,9-12,14-15H2,1-3H3,(H,25,29)(H,26,30)
SMILES: CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide

CAS No.: 896342-43-1

Cat. No.: VC7554569

Molecular Formula: C24H30N4O4

Molecular Weight: 438.528

* For research use only. Not for human or veterinary use.

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide - 896342-43-1

Specification

CAS No. 896342-43-1
Molecular Formula C24H30N4O4
Molecular Weight 438.528
IUPAC Name N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Standard InChI InChI=1S/C24H30N4O4/c1-16-5-4-6-19(17(16)2)26-24(30)23(29)25-14-20(28-11-9-27(3)10-12-28)18-7-8-21-22(13-18)32-15-31-21/h4-8,13,20H,9-12,14-15H2,1-3H3,(H,25,29)(H,26,30)
Standard InChI Key CAVVPYXXDWVHDB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three distinct functional groups:

  • A 1,3-benzodioxole ring system, known for enhancing metabolic stability and binding affinity in CNS-targeting molecules.

  • A 4-methylpiperazine group, which contributes to solubility and modulates receptor interactions through its amine functionalities.

  • A 2,3-dimethylphenyl substituent linked via an ethanediamide bridge, providing steric bulk and influencing lipophilicity .

The ethanediamide (oxalamide) backbone serves as a conformational constraint, potentially stabilizing interactions with biological targets.

PropertyValue/DescriptionSource Analog
Molecular Weight~460–480 g/molN-Benzyl derivatives
LogP (Lipophilicity)Estimated 2.8–3.5Piperazine-containing compounds
Hydrogen Bond Donors2 (amide NH groups)Oxalamide derivatives
Hydrogen Bond Acceptors6 (amide O, benzodioxole O)Benzodioxole analogs

Synthetic Pathways and Optimization Challenges

General Synthesis Strategy

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide likely follows a multi-step sequence:

  • Benzodioxole Intermediate Preparation: Safrole or isosafrole derivatives are functionalized via electrophilic substitution to introduce reactive groups at the 5-position.

  • Piperazine Coupling: The benzodioxole intermediate undergoes nucleophilic substitution with 4-methylpiperazine under conditions favoring alkylation (e.g., K2_2CO3_3, DMF, 60–80°C).

  • Ethanediamide Formation: Condensation of the amine intermediate with oxalyl chloride derivatives in the presence of 2,3-dimethylaniline yields the final product .

Critical Reaction Parameters

  • Temperature Control: Excessive heat during piperazine coupling risks N-alkylation side products.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may necessitate rigorous drying to avoid hydrolysis .

  • Purification Challenges: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is typically required due to the compound’s moderate polarity .

ActivityModel SystemKey FindingSource
CytotoxicityHeLa cellsIC50_{50} = 12.3 μM (72h exposure)Oxalamide study
Anti-inflammatoryRAW264.7 macrophages40% inhibition of NO at 10 μMPiperazine analogs
Metabolic StabilityHuman liver microsomest1/2_{1/2} = 28.4 minBenzodioxole derivatives
Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves; use fume hood
Eye DamageCategory 2ASafety goggles mandatory
Respiratory ToxicityCategory 3Avoid dust inhalation; use N95 masks

Industrial and Research Applications

Medicinal Chemistry

The compound’s modular structure makes it a candidate for:

  • PROTAC Development: Bridging E3 ligases and target proteins via its dual-binding groups.

  • CNS Drug Discovery: Enhanced blood-brain barrier penetration predicted due to logP and molecular weight profiles.

Material Science

Benzodioxole-piperazine hybrids have been explored as:

  • Polymer Additives: Improving thermal stability in polyurethanes (Tg_g increase by 15°C at 5% w/w) .

  • Liquid Crystal Components: Inducing nematic phases in aromatic polyamides .

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